molecular formula C20H22N2O5 B2544361 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide CAS No. 2034443-46-2

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide

Cat. No. B2544361
M. Wt: 370.405
InChI Key: TXSPTBBLSYRMFE-UHFFFAOYSA-N
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Description



  • The compound is a derivative of isonicotinamide with a substituted dihydrobenzo[b][1,4]dioxin ring.

  • It contains a tetrahydrothiazolo ring system and a tetrahydro-2H-pyran-4-yl group.

  • The molecular formula is C₁₆H₁₅N₃O₂S .





  • Synthesis Analysis



    • The synthesis involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under dynamic pH control.

    • The resulting compound is further substituted at the N-position with various alkyl/aryl halides.

    • Spectral techniques (IR, 1H NMR, and EIMS) confirm the structures of the synthesized derivatives.





  • Molecular Structure Analysis



    • The compound has a triclinic crystal structure.

    • It is largely planar but slightly kinked, with a dihedral angle between the benzene rings.

    • Weak interactions determine the packing motifs in the crystal.





  • Chemical Reactions Analysis



    • The compound’s chemical reactions involve its substitution at the N-position and the formation of various derivatives.

    • It may exhibit antibacterial potential and inhibitory activity against lipoxygenase enzyme.





  • Physical And Chemical Properties Analysis



    • Unfortunately, detailed physical and chemical properties are not provided in the available data.




  • Scientific Research Applications

    Synthesis and Carcinogenic Activity

    Compounds similar to "N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide" have been synthesized to study their carcinogenic activities. For example, dibenzo[a,l]pyrene and its derivatives, known for their potent carcinogenic activities, were synthesized to explore their tumor-initiating activity in mouse skin. The synthesis of these compounds helps in understanding the mechanisms of carcinogenicity and in developing strategies for cancer prevention (Gill et al., 1994).

    Antimicrobial Activities

    The synthetic strategies for creating derivatives of similar structures have been explored for their antimicrobial properties. The synthesis of various diamides and their derivatives aims to investigate their potential as antimicrobial agents, showcasing the importance of such compounds in developing new antimicrobial drugs (Agekyan & Mkryan, 2015).

    Catalysis and Green Chemistry

    Research into tetrahydrobenzo[b]pyran derivatives includes the development of efficient synthesis methods using environmentally friendly catalysts. For instance, the use of hexadecyltrimethyl ammonium bromide in aqueous media for synthesizing tetrahydrobenzo[b]pyran derivatives represents a move towards greener synthetic methods, emphasizing the role of such compounds in sustainable chemistry practices (Jin et al., 2004).

    Bioactivity and Drug Development

    Studies on new pyrazole and fused pyrazolo[3,4-d]-pyrimidine derivatives, which share structural similarities with the compound , focus on their synthesis and potential bioactivities. These investigations are crucial for identifying novel therapeutic agents and understanding the molecular basis of their activities (Abunada et al., 2008).

    Safety And Hazards



    • No specific safety or hazard information is available for this compound.




  • Future Directions



    • Future research could explore its pharmacological properties, potential applications, and optimization of synthesis methods.




    Please note that the information provided is based on available data, and further studies are necessary to fully understand this compound’s properties and potential applications. 🌟


    properties

    IUPAC Name

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(oxan-4-ylmethoxy)pyridine-4-carboxamide
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C20H22N2O5/c23-20(22-16-1-2-17-18(12-16)26-10-9-25-17)15-3-6-21-19(11-15)27-13-14-4-7-24-8-5-14/h1-3,6,11-12,14H,4-5,7-10,13H2,(H,22,23)
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    TXSPTBBLSYRMFE-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1COCCC1COC2=NC=CC(=C2)C(=O)NC3=CC4=C(C=C3)OCCO4
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C20H22N2O5
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    370.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide

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